1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene
Overview
Description
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene is an organic compound characterized by the presence of an ethanesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl group, the methoxy group, and the nitro group onto the benzene ring. One common method involves the sulfonylation of 2-methoxy-4-nitrobenzene using ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products:
Sulfonamide or sulfonate derivatives: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Formyl or carboxyl derivatives: from oxidation of the methoxy group.
Scientific Research Applications
1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the preparation of functional materials, such as polymers and resins, where the sulfonyl group can impart desirable properties like increased solubility and thermal stability
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-methoxy-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The sulfonyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds.
Reduction: The nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group.
Oxidation: The methoxy group is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the methoxy and nitro groups.
2-Methoxy-4-nitrobenzenesulfonyl chloride: Similar but with a different sulfonyl group.
Uniqueness: 1-(Ethanesulfonyl)-2-methoxy-4-nitrobenzene is unique due to the combination of the ethanesulfonyl, methoxy, and nitro groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Properties
IUPAC Name |
1-ethylsulfonyl-2-methoxy-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(10(11)12)6-8(9)15-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQJZKCGQWBHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265945 | |
Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75259-32-4 | |
Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75259-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ethylsulfonyl)-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701265945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.